6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
Descripción
Propiedades
IUPAC Name |
6-tert-butylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-14(2,3)22(19,20)11-7-16-13-10(9-4-5-21-8-9)6-17-18(13)12(11)15/h4-8H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOXWMNUZDSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CSC=C3)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thienyl group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, using a thienyl halide and a suitable catalyst.
Addition of the tert-butylsulfonyl group: This can be done through sulfonylation reactions using tert-butylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the amine group or the thienyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides, nucleophiles, and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds with a pyrazolo[1,5-a]pyrimidine scaffold may exhibit significant anticancer properties. The structural characteristics of 6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine suggest potential interactions with various biological targets involved in cancer progression. This compound could serve as a lead compound for developing new anticancer agents.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine derivatives are recognized for their ability to inhibit specific kinases involved in cancer signaling pathways. For instance, studies have highlighted the synthesis of related compounds that act as inhibitors of receptor interacting protein 1 (RIP1) kinase, which is crucial in necroptosis—a form of programmed cell death implicated in cancer and inflammatory diseases .
Anti-inflammatory Properties
Compounds similar to 6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine have shown promise in reducing inflammation by inhibiting key inflammatory mediators. This application is particularly relevant in the context of chronic inflammatory diseases.
Targeting Autotaxin
Recent research indicates that autotaxin (ATX), an enzyme implicated in fibrosis and inflammation, is a promising target for therapeutic intervention. Compounds derived from the pyrazolo[1,5-a]pyrimidine framework have been explored for their ability to inhibit ATX activity, potentially leading to new treatments for conditions like pulmonary fibrosis .
Photographic Couplers
The synthesis of pyrazolo derivatives has been explored in the context of photographic materials. Certain derivatives can function as magenta couplers in photographic processes, enhancing image quality while minimizing environmental impact during production .
Case Studies
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Comparative Insights
Electronic and Optical Properties The C7-amino group in the target compound contributes to redshifted absorption (λmax,abs ≈ 336–360 nm) and emission (λmax,em ≈ 393–414 nm) compared to C7-aryl derivatives (e.g., λmax,abs = 267–296 nm for compounds lacking NH2) . Fluorescence intensity is further modulated by the tert-butylsulfonyl group, which reduces π-π stacking interactions compared to benzenesulfonyl substituents .
Biological Activity
- The tert-butylsulfonyl group enhances solubility and metabolic stability compared to smaller sulfonyl groups (e.g., methylsulfonyl), as seen in anti-mycobacterial analogs .
- The 3-thienyl substituent may improve membrane permeability relative to bulkier aryl groups (e.g., biphenyl in compound 174, MW = 565.26) .
Synthetic Flexibility
- Unlike diazenyl-substituted analogs (e.g., compounds 90–93), the target compound lacks a reactive azo group, simplifying storage and handling .
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible for introducing diverse aryl/thienyl groups at C3, as demonstrated in compound 161 (94% yield) .
Thermal and Solubility Data
- Melting Point : The tert-butylsulfonyl group likely lowers the melting point (mp) compared to benzenesulfonyl analogs (e.g., mp = 270–272°C for compound 8f) due to reduced crystallinity .
- Solubility : Predicted logP values (calculated using fragment-based methods) suggest moderate lipophilicity (logP ≈ 2.5–3.0), ideal for oral bioavailability .
Actividad Biológica
6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a tert-butylsulfonyl group and a thienyl moiety, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 336.43 g/mol .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown efficacy against various cancer cell lines, including breast, colon, and lung cancers. For instance, the antiproliferative activity of similar compounds was evaluated, revealing significant inhibition of cell growth . The mechanism underlying this activity often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial and Anti-inflammatory Effects
The biological activity of pyrazolo derivatives extends to antimicrobial and anti-inflammatory effects. Research indicates that these compounds can exhibit substantial antibacterial and antifungal activities. For example, thieno[2,3-c]pyrazole derivatives have been reported to possess antioxidant properties and can mitigate oxidative stress in biological systems . The anti-inflammatory potential is particularly relevant in the context of chronic inflammatory diseases where such compounds may act as phosphodiesterase inhibitors .
The mechanisms through which 6-(tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve the inhibition of specific enzymes or receptors that play critical roles in disease progression. For instance, certain derivatives have been shown to inhibit aurora kinases, which are essential for mitosis and are often overexpressed in cancer cells .
Case Studies
- Antiproliferative Activity : A study conducted on various pyrazolo derivatives demonstrated that modifications in their chemical structure significantly influenced their antiproliferative effects against cancer cell lines. The highest activity was noted in compounds with specific substitutions that enhance their interaction with cellular targets .
- Antioxidant Activity : In a comparative study assessing the antioxidant capabilities of thieno[2,3-c]pyrazoles, it was found that these compounds effectively reduced oxidative damage in erythrocytes exposed to toxic agents like 4-nonylphenol . This suggests their potential application in protecting cells from oxidative stress.
Data Table: Biological Activities of Pyrazolo Derivatives
Q & A
Basic: What synthetic methodologies are effective for preparing 6-(tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor heterocycles. For example:
- Step 1: React a pyrazole precursor (e.g., 5-aminopyrazole) with a thienyl-substituted aldehyde under reflux in pyridine or ethanol to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Introduce the tert-butylsulfonyl group via nucleophilic substitution or sulfonation reactions. For sulfonyl functionalization, use tert-butylsulfonyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Optimization: Microwave-assisted synthesis (e.g., 100–120°C for 30–60 min) can improve yields compared to conventional reflux methods .
- Yields: Reported yields for analogous compounds range from 62% to 70% after recrystallization from ethanol or dioxane .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
Use a multi-technique approach:
- 1H/13C NMR: Confirm the presence of the tert-butylsulfonyl group (singlet at ~1.4 ppm for 9H in 1H NMR; quaternary carbons at ~35–40 ppm in 13C NMR) and the thienyl moiety (aromatic protons at 6.5–7.5 ppm). The pyrimidine C7-amine typically appears as a broad peak at ~5.5 ppm .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula (C16H19N5O2S2).
- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Answer:
Modify substituents to enhance target binding:
- Thienyl Group: Replace the 3-thienyl moiety with electron-withdrawing groups (e.g., nitro, cyano) to improve interactions with kinase ATP-binding pockets, as seen in TRK inhibitors .
- Sulfonyl Group: Test tert-butylsulfonyl against smaller sulfonamides (e.g., methylsulfonyl) to balance steric hindrance and hydrophobicity. Analogous pyrazolo[1,5-a]pyrimidines with sulfonyl groups show improved selectivity for ATR kinase .
- Biological Assays: Use enzymatic assays (e.g., TRKA/B/C kinase inhibition) and cellular models (e.g., cancer cell proliferation) to correlate substituent changes with IC50 values .
Advanced: What computational strategies predict binding modes to therapeutic targets?
Answer:
Combine molecular docking and dynamics:
- Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., TRK or ATR). The pyrimidine core often occupies the hinge region, while the sulfonyl group interacts with hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of key hydrogen bonds (e.g., between the C7-amine and kinase backbone) .
- Free Energy Calculations: Apply MM-GBSA to rank analogs by binding affinity, prioritizing derivatives with ΔG < −40 kcal/mol .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Resolve discrepancies via orthogonal assays:
- Enzymatic vs. Cellular Activity: A compound may inhibit purified kinases (e.g., IC50 = 50 nM for TRK) but show reduced cellular potency due to poor permeability. Use parallel artificial membrane permeability assays (PAMPA) to evaluate transport .
- Off-Target Effects: Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify unintended targets. For example, tert-butylsulfonyl analogs may cross-react with FLT3 or JAK2 .
- Metabolic Stability: Compare liver microsomal half-lives (e.g., human vs. mouse) to explain species-specific discrepancies in in vivo efficacy .
Advanced: What strategies stabilize the compound under physiological conditions?
Answer:
Address degradation pathways:
- pH Sensitivity: The sulfonyl group may hydrolyze in acidic environments (e.g., stomach pH). Test stability in simulated gastric fluid (pH 1.2) and add enteric coatings for oral delivery .
- Oxidative Metabolism: Identify major metabolites via LC-MS/MS after incubation with liver microsomes. Introduce deuterium at labile positions (e.g., C7-amine) to block CYP450-mediated oxidation .
- Solid Forms: Screen polymorphs (Form I/II) using X-ray diffraction. Co-crystallization with succinic acid improves thermal stability (melting point >250°C) .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
Use a tiered approach:
- Step 1: Administer a single dose (10 mg/kg) to rodents via IV and oral routes. Calculate bioavailability (F%) using AUC0–24h data. Pyrazolo[1,5-a]pyrimidines often show F% < 20% due to first-pass metabolism .
- Step 2: Perform tissue distribution studies with radiolabeled compound (e.g., 14C). High accumulation in liver and kidneys is common for sulfonamide derivatives .
- Step 3: Conduct toxicity studies (28-day repeat dose) to assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
